Product packaging for CPI-169 S-enantiomer(Cat. No.:)

CPI-169 S-enantiomer

Cat. No.: B1192020
M. Wt: 528.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Epigenetic Regulation in Biological Processes

Epigenetic mechanisms, which include DNA methylation and histone modifications, are essential for normal development and cellular differentiation. jove.comoup.com They allow cells with identical genomes to express different sets of genes, leading to the diverse cell types and tissues found in complex organisms. wikipedia.org This regulation is dynamic and can be influenced by environmental factors, playing a crucial role in how organisms adapt and respond to their surroundings. jove.com The proper functioning of epigenetic pathways is vital for maintaining cellular identity and ensuring genomic stability. wikipedia.org

Overview of Histone Methylation and its Biological Relevance

Histone methylation is a key epigenetic modification involving the transfer of methyl groups to the amino acids of histone proteins, the primary protein components of chromatin. wikipedia.orglibretexts.org This process can either promote or inhibit gene transcription, depending on the specific site and degree of methylation. wikipedia.orgbiomodal.com For instance, the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) is generally associated with gene silencing. e-crt.org Histone methylation is integral to numerous biological processes, including the regulation of gene expression, the formation of long-term memories, and embryonic development. wikipedia.org Dysregulation of histone methylation has been implicated in various diseases, including cancer. wikipedia.org

Enhancer of Zeste Homolog 2 (EZH2) as a Central Epigenetic Regulator

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key protein complex responsible for methylating histone H3 on lysine 27. e-crt.orgaacrjournals.org By catalyzing the formation of H3K27me3, EZH2 plays a pivotal role in silencing target genes, including many tumor suppressor genes. nih.govmdpi.com Beyond its canonical role in histone methylation, EZH2 can also methylate other proteins and act as a transcriptional co-activator, highlighting its multifaceted role in cellular processes. e-crt.orgaacrjournals.org EZH2 is involved in cell cycle control, DNA damage repair, and cell differentiation, and its dysregulation is frequently observed in various cancers. nih.govmdpi.com

Rationale for Small Molecule Inhibitors of EZH2 in Research

The frequent overexpression and mutation of EZH2 in many cancers have made it an attractive target for therapeutic intervention. e-crt.orgaacrjournals.org Small molecule inhibitors of EZH2 provide powerful tools for researchers to probe the biological functions of this enzyme and to explore its potential as a therapeutic target. nih.gov By selectively blocking the catalytic activity of EZH2, these inhibitors allow for the investigation of the consequences of reduced H3K27me3 levels in both normal and diseased cells. vulcanchem.com Such research is crucial for understanding the role of EZH2 in cancer progression and for developing novel anti-cancer therapies. ecancer.org

Contextualization of CPI-169 S-enantiomer within EZH2 Inhibitor Research Endeavors

CPI-169 is a potent and selective small molecule inhibitor of EZH2. aacrjournals.orgmedkoo.com It belongs to a class of indole-based EZH2 inhibitors developed for their potential in cancer research and therapy. researchgate.net While other EZH2 inhibitors like CPI-1205 have advanced to clinical trials, CPI-169 has primarily served as a valuable research tool. vulcanchem.com Its high potency and selectivity for EZH2 over other histone methyltransferases, such as EZH1, make it particularly useful for studying the specific roles of EZH2-mediated gene silencing. nih.govbioscience.co.uk Research using CPI-169 has contributed to a deeper understanding of the therapeutic potential of targeting EZH2 in various cancer models. nih.gov

Properties

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Synonyms

(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid

Origin of Product

United States

Stereochemical Considerations in Epigenetic Compound Development: the S Enantiomer of Cpi 169

Importance of Chirality in Biological Activity and Target Interaction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and molecular biology. nih.gov The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different biological activities. This is because biological systems, including enzymes and receptors, are themselves chiral, leading to stereospecific interactions. nih.govnih.gov

In the context of EZH2 inhibition, the three-dimensional arrangement of atoms in an inhibitor molecule dictates its binding affinity and specificity to the enzyme's active site. nih.gov For CPI-169, which possesses a chiral center, one enantiomer can fit more snugly into the binding pocket of EZH2 than the other. This differential binding can translate into significant differences in inhibitory potency. The S-enantiomer of CPI-169 has been identified as a highly potent inhibitor of EZH2. bio-connect.nlbioscience.co.uk Its specific spatial configuration allows for optimal interactions with key amino acid residues within the EZH2 active site, leading to effective inhibition of its methyltransferase activity. vulcanchem.com

Enantiomeric Purity and its Implications for Preclinical Research

The use of enantiomerically pure compounds in preclinical research is paramount for obtaining accurate and reproducible data. nih.govtga.gov.au When a racemic mixture (a 50:50 mixture of both enantiomers) is used, the observed biological effect is a composite of the activities of both enantiomers. This can be misleading, as one enantiomer may be highly active, while the other could be less active, inactive, or even exhibit off-target effects. wikipedia.org

Utilizing the pure S-enantiomer of CPI-169 allows researchers to specifically probe the consequences of potent EZH2 inhibition without the confounding variables introduced by the R-enantiomer. This precision is crucial for elucidating the specific roles of EZH2 in cellular processes such as gene expression regulation, cell cycle control, and apoptosis. vulcanchem.com Furthermore, studies using enantiomerically pure compounds provide a clearer understanding of structure-activity relationships, which is vital for the design of next-generation inhibitors with improved properties. nih.gov

Comparative Analysis of CPI-169 S-enantiomer, R-enantiomer, and Racemic Mixtures in Research Models

While detailed public data directly comparing the S-enantiomer, R-enantiomer, and racemic mixture of CPI-169 is limited, the principles of stereochemistry in drug action strongly suggest that their biological activities would differ. It is consistently observed with other chiral molecules that one enantiomer is predominantly responsible for the desired pharmacological effect. nih.govaacrjournals.org

Based on the high potency attributed to the S-enantiomer of CPI-169, it is the more active of the two. bio-connect.nlbioscience.co.uk In research models, the S-enantiomer would be expected to show significantly greater inhibition of EZH2 and, consequently, a more pronounced effect on downstream biological processes at lower concentrations compared to the racemic mixture. The R-enantiomer, conversely, would likely exhibit weaker or negligible activity against EZH2.

Table 1: Comparative Inhibitory Activity of CPI-169 Enantiomers against EZH2 and EZH1

Compound Target IC50 (nM)
CPI-169 (S-enantiomer) EZH2 WT 0.24 bio-connect.nlbioscience.co.ukselleckchem.com
EZH2 Y641N 0.51 bio-connect.nlbioscience.co.ukselleckchem.com
EZH1 6.1 bio-connect.nlbioscience.co.ukselleckchem.com

This table presents the inhibitory concentrations (IC50) of the S-enantiomer of CPI-169 against wild-type (WT) and mutant EZH2, as well as the related enzyme EZH1, demonstrating its high potency and selectivity.

Methodologies for Stereoisomeric Differentiation and Quantification in Research Samples

The ability to separate and quantify individual enantiomers is essential for both the synthesis of enantiomerically pure compounds and for analytical studies. Several analytical techniques are employed for the differentiation of stereoisomers. wikipedia.org

Chiral chromatography is the most widely used method for separating enantiomers. wikipedia.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral columns are common approaches for the analytical and preparative separation of chiral compounds like the enantiomers of CPI-169. nih.gov

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. nih.gov In CE, a chiral selector is typically added to the background electrolyte to facilitate the separation of enantiomers. nih.gov

For quantification in complex biological samples, these separation techniques are often coupled with mass spectrometry (MS). mdpi.com This combination provides both the selectivity to differentiate between enantiomers and the sensitivity to detect and quantify them at low concentrations. The use of chiral derivatizing agents, which react with the enantiomers to form diastereomers, can also facilitate their separation and analysis by standard chromatographic methods. rsc.org

Synthetic Strategies and Chemical Derivatization of Cpi 169 S Enantiomer

Enantioselective Synthetic Routes for CPI-169 S-enantiomer

Achieving the synthesis of a single enantiomer, such as the S-enantiomer of CPI-169, is a paramount challenge in medicinal chemistry. The chiral center in CPI-169, located on the ethyl group attached to the piperidine (B6355638) ring, dictates its interaction with the target protein. Three primary strategies are employed to obtain such enantiomerically pure compounds: chiral auxiliary-mediated synthesis, asymmetric catalysis, and chiral resolution.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate. tcichemicals.comwikipedia.org The auxiliary guides the subsequent chemical reactions to favor the formation of one diastereomer over the other. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For a molecule like CPI-169, a key fragment for this approach would be the chiral piperidine-ethyl side chain. A common strategy involves the use of oxazolidinone auxiliaries, often called Evans auxiliaries, which are derived from readily available amino acids. wikipedia.orgsfu.ca The synthesis would proceed by acylating the oxazolidinone, followed by a diastereoselective alkylation to introduce the methyl group, establishing the desired stereocenter. Subsequent cleavage of the auxiliary would provide the chiral carboxylic acid precursor needed to complete the synthesis of the this compound. Another well-established method utilizes pseudoephedrine as a chiral auxiliary, which forms an amide that can be selectively alkylated. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ApplicationKey Feature
Evans OxazolidinonesAsymmetric Aldol Reactions, AlkylationsProvides high diastereoselectivity through a rigid chelated transition state. wikipedia.org
Pseudoephedrine/PseudoephenamineAsymmetric Alkylation of Carboxylic AcidsForms a crystalline amide, and the product can be easily cleaved. wikipedia.org
SAMP/RAMPAsymmetric Alkylation of Aldehydes/KetonesForms a chiral hydrazone intermediate that directs alkylation. thieme-connect.com
tert-ButanesulfinamideAsymmetric Synthesis of Chiral AminesReacts with aldehydes/ketones to form sulfinimines, which are then reduced stereoselectively. thieme-connect.com

Asymmetric Catalysis in Indole (B1671886) Scaffold Construction

A more modern and efficient approach to enantioselective synthesis is the use of asymmetric catalysis. acs.orgrsc.orgacs.org This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org For the synthesis of the this compound, asymmetric catalysis could be applied to the synthesis of the chiral 1-(piperidin-4-yl)ethan-1-amine (B15309024) core.

Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral imine is a powerful technique for producing chiral amines. acs.orgnih.gov This method is highly efficient and atom-economical. acs.org Alternatively, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a versatile tool. rsc.org Chiral primary amines, derived from natural sources like Cinchona alkaloids or amino acids, can catalyze the formation of chiral amines with high enantioselectivity. rsc.orgacs.org These catalytic methods offer a direct route to the key chiral fragment of CPI-169, often requiring milder conditions and offering different selectivity compared to auxiliary-based methods. The construction of chiral α,α-dialkyl indoles can also be achieved through cobalt-catalyzed enantioselective hydroalkylation. dntb.gov.ua

Chiral Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution can be employed to separate them. tcichemicals.com This is a well-established method for obtaining enantiomerically pure active pharmaceutical ingredients. google.com

One common method is classical resolution , which involves reacting the racemic amine of a CPI-169 precursor with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid derivatives. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid can be removed to yield the desired single enantiomer of the amine.

Another powerful technique is chiral chromatography . This method uses a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, causing them to separate and elute at different times. acs.org This technique, particularly High-Performance Liquid Chromatography (HPLC), is highly effective for separating enantiomers of piperidine derivatives and is widely used for both analytical and preparative-scale separations. acs.orgnih.gov

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentClassTypical Application
Dibenzoyl-L-tartaric acidChiral Carboxylic AcidResolution of racemic amines, including piperidine derivatives, via diastereomeric salt formation. google.com
(S)-Mandelic acidChiral Carboxylic AcidForms diastereomeric salts with racemic bases for separation by crystallization. google.com
(1S)-(+)-10-Camphorsulfonic acidChiral Sulfonic AcidStrong acid used for resolving basic compounds.
Chiral Stationary Phases (e.g., cellulose (B213188) or amylose (B160209) derivatives)Chromatographic MaterialUsed in HPLC or SFC for direct separation of enantiomers.

Design and Synthesis of Analogs and Derivatives of this compound

Once a lead compound like CPI-169 is identified, medicinal chemists embark on synthesizing analogs and derivatives to improve its properties, such as potency, selectivity, and pharmacokinetic profile.

Structural Modification Strategies for Enhanced Biological Activity

Structure-activity relationship (SAR) studies are central to optimizing a lead compound. For the CPI-169 series, a key development was the optimization of CPI-169 into CPI-1205 (Lirametostat), an orally bioavailable inhibitor. researchgate.netnih.gov This was achieved by modifying the N-substituent on the piperidine ring to an N-trifluoroethyl group, a strategy aimed at improving metabolic stability and oral absorption without compromising potency. nih.govacs.org

Table 3: Examples of Structural Modifications in Indole-Based EZH2 Inhibitors
Parent Compound SeriesModification SiteModificationObserved EffectReference
CPI-169Piperidine NitrogenAddition of a 2,2,2-trifluoroethyl group (to form CPI-1205)Improved oral bioavailability. researchgate.netnih.gov
CPI-1205 AnalogPyridone C4-positionSubstitution with -Cl, -OMe, -SMeModulated inhibitor residence time and binding affinity. 4-SMe significantly increased residence time. nih.gov
Pyridone-containing InhibitorsPyridone NitrogenN-methylationReduced P-glycoprotein efflux, potentially improving brain penetrance. biorxiv.org
Indole-based InhibitorsIndole C5-positionIntroduction of a hydroxy groupProvided a new vector for modification to improve properties. mdpi.com

Exploration of Alternative Indole-Based Scaffolds

In addition to modifying substituents on a fixed scaffold, drug discovery efforts often involve "scaffold hopping," where the core structure of the inhibitor is significantly altered to find new chemical series with improved properties. researchgate.net Within the realm of EZH2 inhibitors, while the indole core of CPI-169 is effective, researchers have explored alternatives.

One such exploration led to the design and synthesis of 5-hydroxyindole-based EZH2 inhibitors. mdpi.comsemanticscholar.orgnih.gov Starting with 5-hydroxyindole, various side chains and pharmacophoric elements, including the critical pyridone moiety, were appended to create a library of new compounds. mdpi.comsemanticscholar.org This approach led to the identification of new lead compounds with potential for further development. mdpi.com Another strategy involves replacing the central indole ring system entirely. For example, benzofuran-derived EZH2 inhibitors have been discovered through a scaffold hopping approach that started from a known indole-based inhibitor. researchgate.net These efforts to explore diverse chemical scaffolds are crucial for discovering next-generation inhibitors that may overcome the limitations of existing compounds.

Methodological Advancements in Chemical Probe Synthesis for EZH2 Targeting

The development of small molecule inhibitors targeting EZH2 has evolved significantly, leading to a variety of chemical scaffolds with improved potency, selectivity, and drug-like properties. These advancements have been crucial for creating high-quality chemical probes like CPI-169 to study EZH2 biology and for developing clinical candidates.

Early efforts in EZH2 inhibitor discovery identified compounds through high-throughput screening, which then underwent extensive medicinal chemistry optimization. nih.gov A key breakthrough was the development of S-adenosyl-L-methionine (SAM)-competitive inhibitors. nih.gov These compounds function by occupying the binding pocket of the natural cofactor SAM, thereby preventing the transfer of a methyl group to histone H3 at lysine (B10760008) 27 (H3K27). newdrugapprovals.org The pyridone moiety emerged as a critical pharmacophore for many potent EZH2 inhibitors, as it effectively mimics the interactions of SAM within the enzyme's active site. newdrugapprovals.orgnih.gov

Structure-activity relationship (SAR) studies have guided the evolution of these probes. For instance, the development of indole-based inhibitors, such as the series including CPI-169, represented a move towards structurally distinct scaffolds from the initial pyridone-containing indazole inhibitors like EPZ005687. nih.govnih.gov The optimization process for these indole-based compounds focused on enhancing biochemical and cellular potency, as well as improving metabolic stability. researchgate.net

A significant challenge in the development of EZH2 inhibitors has been overcoming poor pharmacokinetic properties, such as limited oral bioavailability. nih.govresearchgate.net This led to specific chemical derivatization strategies. For example, the chemical probe CPI-169, while potent, showed limited oral bioavailability. nih.govresearchgate.net This prompted the development of its analogue, CPI-1205, where the N-ethylsulfonylpiperidine group of CPI-169 was modified to an N-trifluoroethylpiperidine. This change was a key step in creating an orally bioavailable EZH2 inhibitor that could advance into clinical trials. nih.gov

Further methodological advancements include the design of inhibitors with prolonged residence time and the development of dual inhibitors targeting both EZH1 and EZH2. nih.gov Some cancers require the inhibition of both EZH1 and EZH2 for therapeutic effect, driving the creation of dual inhibitors like UNC1999. nih.gov More recent strategies have even explored the development of brain-penetrant EZH2 inhibitors to address central nervous system malignancies, a frontier that requires overcoming the challenges of the blood-brain barrier. nih.gov The table below compares several key EZH2 inhibitors, highlighting the diversity of scaffolds and their properties.

CompoundScaffold TypeKey FeatureEZH2 IC50EZH1 IC50
CPI-169Indole-basedPotent chemical probe with limited oral bioavailability. nih.govresearchgate.net0.24 nM google.com6.1 nM google.com
CPI-1205Indole-basedOrally bioavailable derivative of CPI-169. nih.gov0.002 µM researchgate.net52 nM nih.gov
Tazemetostat (EPZ-6438)Pyridone-basedFirst-in-class FDA-approved EZH2 inhibitor. mdpi.com2.5 nM nih.gov>100-fold selective vs EZH1 nih.gov
GSK126Pyridone-basedHighly selective EZH2 inhibitor. nih.gov~1.5 nM nih.gov~225 nM (150-fold selective) nih.gov
UNC1999Indazole-basedPotent dual EZH1/EZH2 inhibitor. nih.gov~1-2 nM nih.gov~10-15 nM nih.gov

The synthesis of these complex molecules often relies on advanced organic chemistry techniques. For the indole-based series, the core scaffold can be constructed through methods like the Nenitzescu indole synthesis or transition metal-catalyzed reactions. mdpi.com The final assembly of the different fragments, for instance, the indole core with the piperidine side chain and the pyridone moiety, is typically achieved through amide bond formation or reductive amination. mdpi.com The stereochemistry of the molecule, such as the S-enantiomer configuration in CPI-169, is a critical aspect that is often controlled through asymmetric synthesis or chiral resolution.

The collective progress in synthetic methodologies and the deep understanding of the structure-activity relationships have been instrumental in providing the scientific community with a powerful toolkit of chemical probes to dissect the complex roles of EZH2 in health and disease.

Molecular and Biochemical Characterization of Cpi 169 S Enantiomer Activity

Enzymatic Inhibition Kinetics of EZH2 by CPI-169 S-enantiomer

Studies have investigated the inhibitory effects of CPI-169 on the methyltransferase activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2) responsible for trimethylating lysine (B10760008) 27 on histone H3 (H3K27me3). xcessbio.comguidetopharmacology.org

Determination of Inhibitory Potency (IC50) Against Wild-Type EZH2

CPI-169, often identified as the R-enantiomer or racemic mixture in research, has demonstrated potent inhibitory activity against wild-type EZH2. Reported half-maximal inhibitory concentration (IC50) values indicate high potency in cell-free enzymatic assays. For CPI-169 (R-enantiomer or racemate), IC50 values against wild-type EZH2 have been reported in the sub-nanomolar range. caymanchem.combioscience.co.uktargetmol.comselleckchem.com

EnzymeIC50 (nM)Reference
EZH2 Wild-Type0.24 caymanchem.combioscience.co.uktargetmol.comselleckchem.com

Evaluation of Inhibition Against Mutant EZH2 Variants (e.g., Y641N)

Mutations in EZH2, particularly at tyrosine 641 (Y641), are found in various cancers and can affect the enzyme's activity and substrate preference. guidetopharmacology.org Studies have evaluated the inhibitory potency of CPI-169 (R-enantiomer or racemate) against common oncogenic EZH2 mutants, such as Y641N. The compound has shown potent inhibition against this mutant as well, albeit with slightly higher IC50 values compared to wild-type EZH2 in some instances. caymanchem.combioscience.co.uktargetmol.comselleckchem.com

EnzymeIC50 (nM)Reference
EZH2 Wild-Type0.24 caymanchem.combioscience.co.uktargetmol.comselleckchem.com
EZH2 Y641N Mutant0.51 caymanchem.combioscience.co.uktargetmol.comselleckchem.com

Kinetic Studies of S-Adenosyl-L-Methionine (SAM)-Competitive Inhibition

Biochemical studies have indicated that CPI-169 functions as a competitive inhibitor with respect to S-adenosyl-L-methionine (SAM), the methyl group donor utilized by EZH2. idrblab.netactivemotif.cominvivochem.cn This suggests that CPI-169 binds to the SAM binding pocket within the catalytic SET domain of EZH2, thereby preventing SAM from binding and inhibiting the methyl transfer reaction. idrblab.netactivemotif.com

Selectivity Profiling Against Related Histone Methyltransferases and Other Epigenetic Enzymes

Selectivity is a critical aspect of enzyme inhibitors to minimize off-target effects. The selectivity profile of CPI-169 (R-enantiomer or racemate) has been assessed against a panel of related histone methyltransferases and other epigenetic enzymes.

Differential Inhibition of EZH1 vs. EZH2

EZH1 is a paralog of EZH2 and also functions as a catalytic subunit of PRC2, contributing to H3K27 methylation. guidetopharmacology.orgresearchgate.net Studies have shown that CPI-169 (R-enantiomer or racemate) exhibits selectivity for EZH2 over EZH1. The IC50 values for inhibiting EZH1 are significantly higher than those for inhibiting wild-type or Y641N mutant EZH2. caymanchem.combioscience.co.uktargetmol.comselleckchem.com

EnzymeIC50 (nM)Reference
EZH2 Wild-Type0.24 caymanchem.combioscience.co.uktargetmol.comselleckchem.com
EZH2 Y641N Mutant0.51 caymanchem.combioscience.co.uktargetmol.comselleckchem.com
EZH1 Wild-Type6.1 caymanchem.combioscience.co.uktargetmol.comselleckchem.com

This differential inhibition demonstrates that CPI-169 is more potent against EZH2 than EZH1. caymanchem.combioscience.co.uktargetmol.comselleckchem.com

Evaluation against Histone Demethylases, Acetyltransferases, and Deacetylases

Histone modifications, including methylation, acetylation, and deacetylation, play crucial roles in regulating gene expression and chromatin structure. These processes are dynamically controlled by a balance of enzymes, including histone methyltransferases (HMTs), histone demethylases (HDMs), histone acetyltransferases (HATs), and histone deacetylases (HDACs). frontiersin.orgmdpi.comoup.com EZH2, the primary target associated with CPI-169, is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone lysine methyltransferase, specifically catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3). mdpi.comnih.gov

The R-enantiomer of CPI-169 has been reported as a potent and selective inhibitor of EZH2, demonstrating inhibitory activity against wild-type EZH2, the EZH2 Y641N mutant, and EZH1, another component of the PRC2 complex. nih.govbioscience.co.ukabmole.commedchemexpress.comabmole.comselleckchem.comapexbt.comcaymanchem.commedkoo.com This inhibition leads to a decrease in cellular levels of H3K27me3. selleckchem.comapexbt.comcaymanchem.comxcessbio.com

Molecular Binding Interactions and Structural Elucidation

Understanding the molecular interactions between a small molecule and its target protein is fundamental to elucidating its mechanism of action. For chiral compounds, the stereochemistry of the molecule can dictate its precise orientation and contacts within the binding site, leading to distinct binding affinities and biological outcomes for different enantiomers. acs.orgnih.govmdpi.comnih.gov

Co-crystal Structure Analysis of this compound with PRC2 Complex

Co-crystal structure analysis provides atomic-level detail of how a ligand binds to its target protein, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. This information is invaluable for understanding binding specificity and guiding rational drug design. While co-crystal structures of related indole-based EZH2 inhibitors, such as CPI-1205 (an analog of CPI-169), bound to the human PRC2 complex have been reported acs.orgrcsb.org, specific co-crystal structure analysis detailing the binding of the this compound to the PRC2 complex was not found in the reviewed literature. Structural studies to date have primarily focused on the binding of potent EZH2 inhibitors, which in the case of CPI-169, is identified as the R-enantiomer. bioscience.co.ukabmole.commedchemexpress.comabmole.comapexbt.commedkoo.com The absence of a reported co-crystal structure for the S-enantiomer suggests that either such studies have not been conducted or that the S-enantiomer exhibits significantly weaker binding to the PRC2 complex, making structural determination more challenging.

Identification of Key Residues for Ligand-Target Recognition

The identification of key amino acid residues within the protein binding site that are critical for interaction with a ligand helps to explain binding affinity and selectivity. These residues are typically identified through analysis of co-crystal structures, site-directed mutagenesis studies, and computational modeling. For potent EZH2 inhibitors, interactions within the SET domain, which contains the active site for methyltransferase activity, and potentially other regions of the PRC2 complex, are crucial for effective binding. nih.govacs.orgnih.gov

Based on studies of the R-enantiomer of CPI-169 and related EZH2 inhibitors, key residues involved in recognition often include those lining the SAM (S-adenosylmethionine) binding pocket, as many EZH2 inhibitors are SAM-competitive. nih.govacs.orgnih.gov However, specific data detailing the key residues responsible for the recognition and binding of the this compound to EZH2 or the PRC2 complex were not identified in the search results. Given the differences in spatial arrangement between enantiomers, it is expected that the S-enantiomer would engage with the binding site in a distinct manner compared to the R-enantiomer, potentially leading to altered interactions with key residues and consequently, differences in binding affinity and efficacy.

Conformational Dynamics of EZH2 Upon Inhibitor Binding

Ligand binding can induce conformational changes in a protein target, which may affect its activity, stability, and interactions with other molecules. Studies involving the PRC2 complex have revealed that the binding of inhibitors can influence the conformation of EZH2, particularly regions like the activation loop, which plays a role in enzyme activity and inhibitor recognition. acs.orgnih.gov

Information regarding this compound is not available in the public domain.

Following a comprehensive search of publicly available scientific literature and data, no specific information was found for the chemical compound "this compound." The research findings available pertain to CPI-169 as a racemate or without specification of a particular stereoisomer.

Consequently, it is not possible to provide a detailed article on the cellular pharmacology and mechanistic studies focusing solely on the this compound as requested. The strict adherence to the provided outline concerning this specific enantiomer cannot be fulfilled due to the absence of targeted research data.

General information available for the broader compound CPI-169 indicates that it is a potent inhibitor of EZH2, leading to a dose-dependent reduction of global H3K27me3 levels in various cell lines. However, the specific impact on H3K27me2 and H3K27me1 dynamics, detailed gene expression profiles, chromatin accessibility alterations, and the transcriptional consequences beyond direct H3K27me3 modulation for the S-enantiomer are not documented in the available resources.

Therefore, the requested article with its specific subsections cannot be generated at this time. Further research and publication of data specifically characterizing the this compound would be required to address the detailed scientific questions outlined.

Cellular Pharmacology and Mechanistic Studies of Cpi 169 S Enantiomer

Cellular Phenotypic Responses in Preclinical Models

The S-enantiomer of CPI-169, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), elicits significant cellular responses in various preclinical cancer models. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes. Inhibition of this activity by CPI-169 S-enantiomer disrupts these epigenetic programs, leading to the reactivation of tumor suppressor genes and subsequent induction of anti-proliferative cellular states, including cell cycle arrest, apoptosis, and cellular senescence.

Induction of Cell Cycle Arrest Mechanisms

Treatment with this compound has been shown to trigger cell cycle arrest in a variety of cancer cell lines. This effect is a direct consequence of inhibiting EZH2's methyltransferase activity, which leads to the de-repression of key cell cycle regulatory genes. Preclinical studies on EZH2 inhibitors have elucidated several interconnected mechanisms responsible for this phenomenon.

A primary mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CKIs). Genes encoding CKIs such as CDKN1A (p21), CDKN1B (p27), CDKN1C (p57), and CDKN2A (p16) are often silenced by EZH2-mediated H3K27 trimethylation in cancer cells. Inhibition of EZH2 lifts this repressive mark, allowing for the transcription and translation of these proteins. The resulting increase in CKI levels leads to the inhibition of cyclin-dependent kinase (CDK) complexes that are essential for cell cycle progression, causing cells to arrest at specific checkpoints, most notably the G1/S or G2/M transitions.

For instance, silencing of EZH2 in non-small-cell lung cancer cell lines resulted in G2/M arrest, which was associated with decreased expression of the CDK1/Cyclin B1 complex and a corresponding increase in p53 and p21 protein levels. Similarly, dual inhibition of EZH1 and EZH2 in mantle cell lymphoma models led to cell cycle arrest through the reactivation of p57 (CDKN1C) and TP53INP1. The retinoblastoma (RB1) pathway is also critically involved, particularly in G1 arrest, as EZH2 inhibition can de-repress RB1, which in turn blocks E2F transcription factors required for S-phase entry.

EZH2 InhibitorCell Line ModelCell Cycle Phase of ArrestKey Molecular Events
EZH2 siRNAA549, HTB-56 (Lung Cancer)G2/M↓ Cyclin B1, ↓ Cdc2, ↑ p53, ↑ p21
UNC1999 (Dual EZH1/2i)Mino, Z138 (Mantle Cell Lymphoma)G1↑ CDKN1C (p57), ↑ TP53INP1
TazemetostatSMARCB1-deficient TumorsG1De-repression of RB1 and p16
GSK126HNSCC CellsNot SpecifiedUpregulation of p21 and p16

Promotion of Apoptotic Pathways and Cellular Senescence

Beyond halting proliferation, inhibition of EZH2 by compounds like this compound can actively promote programmed cell death (apoptosis) and a state of irreversible growth arrest known as cellular senescence.

Apoptotic Pathways: The induction of apoptosis following EZH2 inhibition often proceeds through the mitochondria-dependent (intrinsic) pathway. This involves altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. By de-repressing pro-apoptotic genes, EZH2 inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic members like Bax. This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a caspase cascade, including initiator caspase-9 and executioner caspase-3, which culminates in the cleavage of cellular substrates like PARP and the systematic dismantling of the cell. In some contexts, such as colorectal cancer, EZH2 inhibition has been shown to promote apoptosis by suppressing the Wnt/β-catenin signaling pathway. One study noted that the apoptotic response to CPI-169 is a delayed downstream consequence, occurring after approximately ten days of continuous target engagement.

Cellular Senescence: Cellular senescence is a potent tumor-suppressive mechanism characterized by stable cell cycle arrest and the secretion of a complex mixture of signaling molecules, known as the Senescence-Associated Secretory Phenotype (SASP). EZH2 inhibition is a well-documented inducer of senescence in various cancer models. The mechanism is strongly linked to the de-repression of the CDKN2A locus, which encodes the senescence effector p16. Increased p16 expression reinforces the RB-mediated cell cycle block, establishing an irreversible arrest.

Hallmarks of senescence induced by EZH2 inhibitors include:

Increased Senescence-Associated β-galactosidase (SA-β-gal) activity: A widely used biomarker for senescent cells.

Formation of Senescence-Associated Heterochromatin Foci (SAHF): Distinct heterochromatic structures that contribute to the silencing of proliferation-promoting genes.

Modulation of the SASP: EZH2 inhibition can alter the composition of secreted factors, which can impact the tumor microenvironment and immune surveillance.

Studies in multiple myeloma have shown that EZH2 inhibition induces senescence through the activation of p21 and is dependent on the phosphorylation of ERK1/2.

Cellular ProcessKey Markers & Pathways Implicated in EZH2 InhibitionPreclinical Model Context
Apoptosis↓ Bcl-2, ↑ Bax, ↑ Cytochrome C releaseMalignant Melanoma
↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Cleaved PARPLeukemia, Malignant Melanoma
Suppression of Wnt/β-catenin pathwayColorectal Cancer
Cellular Senescence↑ p16, ↑ p21Multiple Myeloma, Human Fibroblasts
↑ SA-β-gal activity, SAHF formationMultiple Myeloma, Human Fibroblasts
Activation of ERK1/2 signalingMultiple Myeloma

Influence on Cellular Differentiation and Reprogramming Processes

While direct studies detailing the effects of this compound on cellular differentiation and reprogramming are not extensively available, the function of its molecular target, the PRC2 complex, is central to these processes.

Cellular Differentiation: The PRC2/EZH2 complex is a master regulator of developmental gene expression programs that govern cell fate decisions and maintain lineage fidelity. During development and stem cell differentiation, PRC2 is dynamically recruited to the promoters of lineage-inappropriate genes, depositing the repressive H3K27me3 mark to ensure their silencing. This epigenetic control is crucial for guiding a progenitor cell toward a specific fate while preventing its differentiation into other lineages.

Given this fundamental role, inhibition of EZH2 can profoundly impact differentiation. By removing the repressive H3K27me3 marks, EZH2 inhibitors can lead to the aberrant expression of genes associated with other lineages, potentially disrupting normal differentiation or, in some therapeutic contexts, forcing a desired lineage commitment. For example, selective inhibition of EZH2 has been shown to enhance the differentiation of human neural stem cells into midbrain dopaminergic neurons. The outcome of EZH2 inhibition is highly context-dependent, relying on the specific cell type and the underlying transcriptional landscape.

Cellular Reprogramming: Cellular reprogramming, the process of converting a mature, specialized cell into a pluripotent or different somatic cell type, requires overcoming significant epigenetic barriers that maintain cell identity. The PRC2 complex is one such barrier, as it actively represses pluripotency-associated genes in differentiated cells. Therefore, pharmacologically inhibiting EZH2 could potentially facilitate the reprogramming process by de-repressing these key genes, thereby lowering the epigenetic threshold for cell fate conversion. However, the precise role is complex, as PRC2 is also required for the proper silencing of somatic genes during the later stages of reprogramming. Further research is needed to clarify the specific influence of this compound on these transformative cellular processes.

Preclinical Efficacy Investigations of Cpi 169 S Enantiomer in Disease Models

Exploration in Other Disease Models (e.g., Neurodegeneration, Inflammatory Diseases, Viral Infections)

Exploration of the CPI-169 S-enantiomer in disease models beyond oncology, such as neurodegeneration, inflammatory diseases, and viral infections, is not specifically reported in the provided search results. While some literature discusses the potential involvement of epigenetic targets like EZH2 or BET proteins in these conditions, and some studies mention CPI-169 (likely the racemate) in the context of viral targets like SARS-CoV-2 PLpro, specific investigations into the efficacy of the this compound in these non-oncological contexts are not detailed. nih.gov

The mechanistic basis for the potential application of this compound beyond oncology would likely be related to its potential interaction with epigenetic targets or other biological pathways relevant to neurodegeneration, inflammation, or viral infections. However, without specific data on the S-enantiomer's molecular targets and activity in these areas, a detailed mechanistic basis cannot be provided based on the available information. The R-enantiomer of CPI-169 is known to be a potent EZH2 inhibitor, and EZH2 has been implicated in various biological processes beyond cancer. selleckchem.com The extent to which the S-enantiomer shares this activity or possesses activity against other targets relevant to non-oncological diseases is not clear from the provided sources.

Preliminary in vitro or in vivo findings specifically for the this compound in non-oncological contexts are not presented in the provided search results. Studies discussing CPI-169 in areas like viral infections or inflammatory diseases generally refer to the compound without specifying the enantiomeric form, or they discuss related classes of inhibitors like BET inhibitors. nih.gov

Summary of Available Data for CPI-169 (Racemic or R-enantiomer) for Context:

For context, studies on CPI-169 (referring to the racemic mixture or the R-enantiomer) have shown potent inhibition of EZH2 and EZH1. caymanchem.comapexbt.comselleckchem.comnih.gov

Compound NameTarget(s)IC50 (EZH2 WT)IC50 (EZH2 Y641N)IC50 (EZH1)Reference
CPI-169 (Racemic or R-enantiomer)EZH2, EZH10.24 nM0.51 nM6.1 nM caymanchem.comapexbt.comselleckchem.com

CPI-169 has also been shown to decrease cellular levels of H3K27me3 with an EC50 of 70 nM and induce cell cycle arrest and apoptosis in non-Hodgkin's lymphoma cell lines. caymanchem.commedkoo.comapexbt.com In a mouse xenograft model of EZH2 mutant DLBCL, CPI-169 treatment led to tumor growth inhibition and reduced H3K27me3 levels. medkoo.comapexbt.com

It is a general principle in pharmacology that different enantiomers of a chiral compound can exhibit different pharmacokinetic and pharmacodynamic properties, including varying potency and selectivity for their targets. medkoo.comyoutube.comwikipedia.org However, specific comparative data detailing the activity of the this compound relative to the R-enantiomer or racemic mixture is not provided in the search results.

Structure Activity Relationship Sar and Computational Modeling of Cpi 169 S Enantiomer and Its Analogs

Iterative Chemical Synthesis and Biological Evaluation Cycles

The journey toward clinically viable EZH2 inhibitors like CPI-1205 began with initial high-throughput screening efforts that identified a pyridone core as a crucial structural feature for high-affinity binding to the EZH2 active site. acs.org This led to the development of an indole-based series of inhibitors, which included the potent chemical probe CPI-169. acs.orgresearchgate.net

CPI-169 was identified as a highly potent inhibitor of the Polycomb Repressive Complex 2 (PRC2), with a reported IC50 of less than 1 nM for its catalytic activity. researchgate.net In cellular assays, it effectively decreased the levels of H3K27me3, the epigenetic mark laid down by EZH2, with an EC50 of approximately 70 nM. researchgate.netvulcanchem.com This confirmed its ability to engage the target within a complex biological system. vulcanchem.com

However, despite its potent antitumor activity and target engagement in preclinical models, CPI-169 was hampered by limited oral bioavailability. researchgate.net This shortcoming in its pharmacological profile prompted further optimization efforts. This initiated a classic iterative cycle of drug development: the biological data from CPI-169 informed the next round of chemical synthesis, aiming to preserve the high potency while engineering improved drug-like properties. acs.org This led directly to the design and synthesis of derivatives like CPI-1205. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Computational modeling was integral to the design and optimization of the indole-based EZH2 inhibitor series. Both ligand-based and structure-based methods were employed to understand the key interactions required for potent inhibition and to guide the rational design of new analogs.

Ligand-based drug design, particularly pharmacophore modeling, is a common strategy used to identify novel EZH2 inhibitors. frontiersin.org This approach involves generating a 3D model that defines the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to the EZH2 active site. These models are typically built using a set of known, highly active inhibitors. otavachemicals.comnih.gov

By screening large virtual libraries of compounds against such a pharmacophore model, researchers can identify novel molecular scaffolds that are predicted to have inhibitory activity. nih.govresearchgate.net This technique allows for the exploration of diverse chemical structures beyond those of the initial hits, facilitating the discovery of compounds with unique properties. researchgate.netbohrium.com For the broader class of pyridone-containing EZH2 inhibitors, which includes the CPI-169 scaffold, these models highlight the critical role of the pyridone motif in achieving high-affinity binding. acs.org

Structure-based drug design relies on the three-dimensional structure of the target protein. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (like CPI-169) within the active site of its target protein (EZH2). biorxiv.orgtandfonline.com The process involves generating multiple possible binding poses and scoring them based on their predicted binding affinity. acs.orgresearchgate.net The co-crystal structure of a similar pyridone-containing inhibitor bound to the human PRC2 complex provided a crucial template for understanding the molecular interactions of this chemical series. acs.org Docking studies with CPI-169 would have been used to hypothesize its binding mode in the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, revealing key hydrogen bonds and hydrophobic interactions. nih.govtargetedonc.com

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. frontiersin.orgnih.gov MD simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and the durability of the interactions in a simulated physiological environment. frontiersin.orgjst.go.jp This helps to validate the docking poses and confirm that the inhibitor can maintain a stable and favorable conformation within the EZH2 active site. jst.go.jp

Rational Design of Optimized CPI-169 S-enantiomer Derivatives (e.g., CPI-1205)

The optimization strategy focused on modifying the N-substituent on the piperidine (B6355638) ring of the CPI-169 scaffold. acs.org The goal was to enhance the molecule's properties without compromising its potent inhibitory activity. The introduction of an N-trifluoroethylpiperidine group was a key modification in the transition from CPI-169 to CPI-1205. researchgate.netnih.gov

This strategic modification successfully maintained high potency while improving other characteristics. CPI-1205 emerged as a highly potent inhibitor of both wild-type and mutated forms of EZH2, with a biochemical IC50 of approximately 2 nM. medkoo.comchemsrc.com This potency is comparable to that of the parent compound, CPI-169, which has a reported EZH2 IC50 of 0.24 nM. nih.gov

Selectivity is a critical attribute for a targeted therapy. While CPI-169 showed approximately 25-fold selectivity for EZH2 over the closely related EZH1 methyltransferase, CPI-1205 maintained a similar selectivity profile. vulcanchem.com CPI-1205 has a reported IC50 for EZH1 of 52 nM, demonstrating modest but important selectivity. chemsrc.comselleckchem.com This selectivity helps to specifically probe EZH2-related functions and is an advantageous feature for a therapeutic candidate. vulcanchem.com

Comparative Biological Activity of EZH2 Inhibitors

CompoundEZH2 IC50 (nM)EZH1 IC50 (nM)Cellular H3K27me3 EC50 (nM)
This compound0.24 nih.gov6.1 nih.gov70 researchgate.netvulcanchem.com
CPI-12052 chemsrc.comselleckchem.com52 chemsrc.comselleckchem.com32 medkoo.comchemsrc.com

A primary driver for the evolution from CPI-169 to CPI-1205 was the need for an improved preclinical pharmacological profile, particularly concerning oral bioavailability. researchgate.net While CPI-169 was effective when administered in preclinical models, its properties were not ideal for oral dosing. researchgate.net The rational design process for CPI-1205 therefore heavily considered factors that influence a compound's absorption, distribution, metabolism, and excretion (ADME). acs.org

Combination Therapeutic Strategies Involving Cpi 169 S Enantiomer in Preclinical Research

Rationales for Combination Approaches Based on Epigenetic Cross-Talk

Epigenetic regulation is a complex interplay of various enzymes and proteins that modify chromatin structure and gene expression. nih.gov Key players in this process include "writers" like histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs) that add chemical marks, "erasers" like histone deacetylases (HDACs) and histone demethylases that remove them, and "readers" that recognize these marks and recruit other proteins to alter gene transcription. nih.gov The rationale for combining epigenetic drugs stems from the intricate cross-talk between these different regulatory layers. scispace.com

For instance, DNA methylation and histone modifications are often interconnected. nih.gov EZH2, the target of CPI-169, is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a mark associated with gene silencing. nih.govvulcanchem.com There is evidence of a mechanistic link between EZH2 and DNMTs in repressing the transcription of specific genes in cancer cells. nih.gov Therefore, simultaneously inhibiting both EZH2 and DNMTs could lead to a more profound and sustained reactivation of tumor suppressor genes that are silenced by both mechanisms.

Similarly, a dynamic interplay exists between histone methylation and histone acetylation. nih.gov While EZH2-mediated methylation leads to transcriptional repression, histone acetylation, controlled by histone acetyltransferases (HATs) and HDACs, generally promotes a more open chromatin state and gene activation. frontiersin.orgresearchgate.net Targeting both the "writer" of a repressive mark (EZH2) and the "eraser" of an activating mark (HDAC) could synergistically shift the epigenetic landscape towards a state that is unfavorable for cancer cell survival and proliferation.

Synergy with Other Epigenetic Modulators

Bromodomain and Extra-Terminal Domain (BET) Inhibitors (e.g., CPI-203)

Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that bind to acetylated histones and recruit transcriptional machinery to drive the expression of key oncogenes, including MYC. nih.govresearchgate.net Preclinical studies have demonstrated a strong synergistic anti-proliferative effect when combining the EZH2 inhibitor CPI-169 with the BET inhibitor CPI-203, particularly in models of EZH2-mutated diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). researchgate.net This combination has been shown to abrogate the MYC transcriptional program and induce a G1 cell cycle arrest. researchgate.net In a mouse xenograft model of EZH2-mutant DLBCL, the combination of CPI-169 and CPI-203 showed synergistic antitumor activity. mdpi.com

Table 1: Preclinical Synergy of CPI-169 and CPI-203

Cancer Model Key Findings Reference
DLBCL and FL with EZH2 mutations Specific and synergistic antiproliferative effect. researchgate.net
EZH2-mutated cells and mouse xenografts Abrogation of MYC transcriptional program and G1 cell cycle blockade. researchgate.net

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors represent another class of epigenetic modulators that have been explored in combination with EZH2 inhibitors. frontiersin.orgresearchgate.net HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin can be maintained in a more open state, potentially sensitizing cancer cells to the effects of other anticancer agents. frontiersin.orgnih.gov

While direct preclinical studies combining the S-enantiomer of CPI-169 with HDAC inhibitors are not extensively detailed in the provided results, the underlying principle of targeting complementary epigenetic pathways provides a strong rationale for this combination. nih.gov The interplay between histone acetylation and methylation suggests that co-inhibition could lead to a more robust anti-cancer effect. nih.gov For instance, HDAC inhibitors have been shown to have synergistic effects when combined with other targeted therapies. nih.gov

DNA Methyltransferase (DNMT) Inhibitors

DNA methyltransferases (DNMTs) are responsible for adding methyl groups to DNA, a key epigenetic modification that often leads to gene silencing, particularly when it occurs in promoter regions. nih.govmdpi.com The combination of DNMT inhibitors with EZH2 inhibitors like CPI-169 is based on the premise of reversing epigenetic silencing through two distinct but cooperative mechanisms. nih.gov DNMT inhibitors can reactivate tumor suppressor genes silenced by DNA hypermethylation. mdpi.complos.org

Preclinical evidence suggests that combining DNMT inhibitors with other epigenetic modifiers, such as HDAC inhibitors, can have synergistic effects. nih.gov Although specific data on the combination of the CPI-169 S-enantiomer and DNMT inhibitors is limited in the provided search results, the established cross-talk between EZH2 and DNMTs in gene silencing provides a strong biological basis for this therapeutic strategy. nih.gov

Synergy with Conventional Therapeutic Agents

Targeted Agents (e.g., BCL-2 Inhibitors like ABT-199)

B-cell lymphoma 2 (BCL-2) is a key anti-apoptotic protein that is overexpressed in various hematologic malignancies and solid tumors. hematologyandoncology.netoaepublish.com ABT-199 (Venetoclax) is a selective inhibitor of BCL-2 that has shown significant clinical activity. hematologyandoncology.netcapes.gov.brnih.gov The rationale for combining an EZH2 inhibitor like CPI-169 with a BCL-2 inhibitor lies in targeting both cell proliferation/differentiation (via EZH2 inhibition) and cell survival (via BCL-2 inhibition).

Recent studies have highlighted a potential link between EZH2 inhibition and the BCL-2 pathway. In DLBCL cells resistant to EZH2 inhibition, an increase in BCL-2 overexpression has been observed, suggesting a potential mechanism of resistance. frontiersin.org This provides a strong rationale for combining EZH2 inhibitors with BCL-2 inhibitors to overcome or prevent the development of resistance. Preclinical studies have demonstrated the high sensitivity of acute myeloid leukemia (AML) cells to ABT-199. capes.gov.brnih.gov While direct preclinical data for the combination of the this compound and ABT-199 is not detailed in the provided search results, the mechanistic link between the two pathways suggests a promising area for future investigation.

Table 2: Compound Names Mentioned

Compound Name Alias/Alternate Name
This compound -
CPI-203 -
ABT-199 Venetoclax
CPI-360 -
CPI-1205 -
Tazemetostat EPZ6438
GSK126 -
Pinometostat EPZ5676
JQ1 -
OTX015 -
Romidepsin FK228, depsipeptide
Vorinostat Suberanilohydroxamic acid, SAHA
Panobinostat LBH589
Belinostat PXD101
Decitabine 5-aza-2'-deoxycytidine
Azacitidine 5-azacytidine
Zebularine Pyrimidin-2-one ribonucleoside
Quisinostat -
Talazoparib -

Chemotherapeutic Agents

Preclinical investigations have explored the therapeutic potential of combining the S-enantiomer of CPI-169, a potent and selective inhibitor of the histone methyltransferase EZH2, with conventional chemotherapeutic agents. researchgate.netnih.gov These studies aim to leverage potential synergistic effects to enhance anti-tumor efficacy. Research has particularly focused on hematological malignancies, such as diffuse large B-cell lymphoma (DLBCL), where EZH2 mutations and overexpression are common oncogenic drivers. researchgate.netfrontiersin.org

A significant preclinical study evaluated the combination of CPI-169 with the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone), the standard-of-care treatment for advanced DLBCL. researchgate.netoncotarget.com In a mouse xenograft model using the EZH2-mutant KARPAS-422 DLBCL cell line, the combination of a suboptimal dose of CPI-169 with a single dose of CHOP demonstrated a synergistic effect, leading to complete tumor regression. researchgate.net This finding is noteworthy as treatment with CPI-169 alone, while effective at higher doses, showed dose-proportional tumor growth inhibition. The combination therapy achieved superior outcomes, suggesting that CPI-169 can sensitize lymphoma cells to the cytotoxic effects of the CHOP regimen. researchgate.net

The results from this key preclinical study are summarized below.

Preclinical Efficacy of this compound in Combination with CHOP

Model System Therapeutic Agents Key Findings Reference
KARPAS-422 DLBCL Xenograft CPI-169 (suboptimal dose) + CHOP (single dose) Synergistic tumor growth inhibition; Complete tumor regression observed. researchgate.net
KARPAS-422 DLBCL Xenograft CPI-169 (200 mpk, BID) Complete tumor regression as a single agent. researchgate.net

Mechanistic Underpinnings of Synergistic Interactions

The synergistic anti-tumor activity observed when this compound is combined with chemotherapeutic agents is rooted in its primary mechanism of action as a potent and highly selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2). researchgate.netselleckchem.com EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which represses gene expression by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3). frontiersin.orgresearchgate.net Aberrant EZH2 activity is linked to the silencing of tumor suppressor genes in various cancers. researchgate.net

The mechanistic basis for the synergy between CPI-169 and chemotherapies like CHOP can be attributed to several interconnected factors:

Epigenetic Priming: CPI-169 inhibits the catalytic activity of PRC2, leading to a global decrease in H3K27me3 levels. researchgate.net This reduction in repressive histone marks can lead to the re-expression of silenced tumor suppressor genes. These re-activated genes often play critical roles in cell cycle control, DNA damage response, and apoptosis. By "priming" the cancer cells in this way, CPI-169 may lower the threshold for cell death induced by DNA-damaging agents (like cyclophosphamide (B585) and doxorubicin) and cell cycle inhibitors (like vincristine) present in the CHOP regimen.

Induction of Apoptosis: As a single agent, continuous target engagement by CPI-169 has been shown to trigger cell cycle arrest and apoptosis in cancer cell lines. researchgate.net Chemotherapeutic agents also induce apoptosis through various mechanisms, primarily by causing irreparable cellular damage. The combination of these two classes of drugs can create a dual assault on the cell's survival pathways. The epigenetic reprogramming by CPI-169 may disable the cell's ability to repair chemotherapy-induced damage, thereby amplifying the apoptotic signal and leading to a synergistic increase in cell death.

Overcoming Chemoresistance: EZH2 overexpression is often associated with more aggressive, less differentiated tumors that are frequently resistant to standard chemotherapy. researchgate.net By inhibiting EZH2, CPI-169 can promote a more differentiated state and reverse the epigenetic silencing that contributes to the chemoresistant phenotype, thereby re-sensitizing the cancer cells to chemotherapeutic agents.

In essence, this compound acts as a sensitizing agent, altering the epigenetic landscape of the cancer cell to make it more vulnerable to the cytotoxic effects of conventional chemotherapy.

Emerging Research Directions and Future Perspectives for Cpi 169 S Enantiomer

Development of Novel Chemical Probes and Research Tools

Chemical probes are crucial small molecules used in basic and preclinical research to understand the function of specific proteins and validate potential drug targets chemicalprobes.orgnih.govrjeid.com. They offer advantages such as rapid inhibition and the ability to distinguish between a target's presence and its activity nih.gov. CPI-169, as a potent EZH2 inhibitor, can serve as a foundation for developing novel chemical probes.

Future research directions include synthesizing modified versions of the CPI-169 S-enantiomer to create highly selective and potent probes for EZH2 and potentially related epigenetic targets. These probes could incorporate tags for imaging or pull-down assays, enabling detailed studies of EZH2 localization, complex formation, and interaction with other cellular components. The development of inactive control compounds, structurally similar to the active probe but lacking inhibitory activity, is also essential for rigorous experimental design and ensuring that observed biological effects are specifically due to EZH2 inhibition nih.gov. Such tools would facilitate a more precise understanding of EZH2's role in various biological processes and disease states.

Application in Advanced Preclinical Disease Models (e.g., Organoids, Patient-Derived Xenografts)

Traditional two-dimensional cell culture systems often fail to fully recapitulate the complexity of human tumors and their microenvironment mdpi.comnih.gov. Advanced preclinical models like organoids and patient-derived xenografts (PDXs) offer more physiologically relevant platforms for evaluating the efficacy and mechanisms of action of therapeutic agents like this compound mdpi.comnih.govnih.gov.

Organoids, derived from patient tumor tissue, maintain key characteristics of the original tumor, including genetic heterogeneity and histological architecture, making them valuable for drug screening and predicting clinical response mdpi.comnih.gov. PDX models, created by implanting patient tumor tissue into immunodeficient mice, preserve the tumor's heterogeneity and interaction with the surrounding matrix, providing a more in vivo-like setting for preclinical studies nih.govnih.gov.

Future research will likely involve testing this compound in a wider range of organoid and PDX models representing various cancer types known to be dependent on EZH2 activity. These studies can provide more accurate assessments of its antitumor efficacy in a context that better mimics the human disease. Furthermore, these models can be used to investigate how the tumor microenvironment influences the response to EZH2 inhibition and to identify potential biomarkers of sensitivity or resistance.

Mechanistic Insights into Resistance to EZH2 Inhibition in Preclinical Settings

Despite the initial success of EZH2 inhibitors in certain malignancies, the development of resistance remains a significant challenge biorxiv.orgnih.gov. Understanding the mechanisms underlying acquired and intrinsic resistance to EZH2 inhibition is crucial for developing strategies to overcome it.

Preclinical studies using cell lines, organoids, and PDX models treated with this compound can provide valuable insights into resistance mechanisms. Research has shown that resistance to EZH2 inhibitors can involve complex mechanisms, including the redistribution of PRC2 components or alterations in downstream signaling pathways biorxiv.orgnih.gov. For instance, studies with other EZH2 inhibitors have indicated that changes in SWI/SNF complex subunits can drive resistance in certain contexts nih.gov.

Future research should focus on using this compound in preclinical models to:

Identify genetic and epigenetic alterations associated with acquired resistance upon prolonged exposure.

Investigate the role of the tumor microenvironment in mediating resistance.

Elucidate compensatory mechanisms or alternative pathways that become activated upon EZH2 inhibition.

Explore combinations of this compound with other targeted therapies or conventional treatments to overcome resistance.

Data from such studies could involve analyzing changes in gene expression, protein levels, and epigenetic marks in resistant models compared to sensitive ones.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a comprehensive understanding of how this compound impacts cancer cells and the mechanisms of resistance, integrating multi-omics approaches is essential. Multi-omics involves the combined analysis of data from different levels of biological regulation, such as genomics, transcriptomics, proteomics, and epigenomics.

Applying multi-omics techniques to preclinical models treated with this compound can provide a holistic view of the cellular response. For example:

Genomics: Identifying mutations or copy number variations that correlate with sensitivity or resistance.

Transcriptomics: Analyzing changes in gene expression profiles to identify affected pathways and potential compensatory mechanisms.

Proteomics: Quantifying protein levels and post-translational modifications to understand the functional consequences of EZH2 inhibition.

Epigenomics: Mapping changes in histone modifications (beyond H3K27me3) and DNA methylation patterns to understand the broader epigenetic landscape influenced by this compound.

The integration of these data types can reveal complex interactions and regulatory networks involved in the response to EZH2 inhibition, leading to the identification of novel biomarkers and therapeutic targets. Advanced computational tools and bioinformatics approaches are necessary to analyze and interpret the large datasets generated by multi-omics studies haematologica.org.

Methodological Considerations for Robust and Reproducible Preclinical Studies

Ensuring the robustness and reproducibility of preclinical studies with this compound is paramount for translating research findings into clinical applications. Several methodological considerations are critical.

Firstly, the characterization and quality control of the this compound compound itself are vital, including its purity, stability, and accurate concentration determination for in vitro and in vivo experiments. Secondly, the choice of preclinical models should be carefully considered, utilizing well-characterized cell lines, organoids, and PDX models that are relevant to the cancer types being studied and exhibit defined EZH2 status (e.g., wild-type or mutant).

Experimental design should incorporate appropriate controls, including vehicle controls and, ideally, a less active or inactive enantiomer or analog if available, to confirm target-specific effects. The use of multiple independent preclinical models for validation is also crucial to ensure that findings are not model-specific.

Q & A

Basic Research Questions

Q. What is the mechanism of action of CPI-169 S-enantiomer as an EZH2 inhibitor, and how does its selectivity profile compare between EZH2 wild-type (WT) and mutant forms?

  • Answer: this compound selectively inhibits EZH2 by targeting its catalytic activity, with biochemical assays showing IC50 values of 0.24 nM (EZH2 WT) , 0.51 nM (EZH2 Y641N mutant) , and 6.1 nM (EZH1) . To validate selectivity, researchers should perform parallel enzymatic assays using recombinant EZH2 WT, mutant isoforms, and EZH1, ensuring consistent substrate (e.g., histone H3 peptides) and cofactor (SAM) concentrations. Dose-response curves and competition experiments can further distinguish isoform-specific inhibition .

Q. Which in vitro and in vivo models are most appropriate for evaluating the efficacy of this compound in epigenetic research?

  • Answer:

  • In vitro: KARPAS-422 lymphoma cells (sensitive to EZH2 inhibition) for dose-dependent cytotoxicity assays (GI50 <5 µM) .
  • In vivo: Mouse xenograft models (e.g., KARPAS-422-derived tumors) to assess tumor regression and H3K27me3 suppression. Subcutaneous dosing (e.g., 200 mg/kg) with pharmacodynamic monitoring via immunohistochemistry or Western blot .

Q. What are the key parameters for validating target engagement of this compound in cellular models?

  • Answer:

  • Biochemical validation: Measure H3K27me3 levels via flow cytometry or ELISA as a direct readout of EZH2 inhibition .
  • Thermal shift assays (TSA): Confirm compound binding to EZH2 by observing protein stability shifts in cellular lysates .
  • Cellular viability assays: Correlate H3K27me3 suppression with anti-proliferative effects in dose-response studies .

Advanced Research Questions

Q. How can researchers optimize biochemical assays to assess this compound’s inhibition kinetics against both EZH2 and EZH1?

  • Answer:

  • Enzyme kinetics: Use steady-state assays with varying SAM or substrate concentrations to calculate Ki values. For example, PF-06726304 (a related inhibitor) showed Ki values of 0.7 nM (EZH2 WT) and 3.0 nM (EZH2 Y641N) .
  • Time-dependent inhibition: Pre-incubate this compound with EZH2/EZH1 to assess irreversible vs. reversible binding.
  • Cross-isoform testing: Include EZH1 in parallel assays to quantify selectivity ratios (e.g., IC50_EZH1/IC50_EZH2) .

Q. What strategies are recommended for resolving contradictory data when this compound shows activity against non-epigenetic targets like SARS-CoV-2 PLpro?

  • Answer:

  • Orthogonal assays: Confirm PLpro inhibition via in vitro proteolytic activity assays (e.g., fluorescence-based cleavage of LRGG-AMC substrate) and compare with EZH2-specific effects .
  • Binding studies: Use ligand-observed NMR or surface plasmon resonance (SPR) to verify direct interaction with PLpro, as demonstrated in docking studies (PDB: 7JRN) .
  • Cellular specificity: Test antiviral activity in PLpro-dependent models (e.g., SARS-CoV-2-infected Vero-E6 cells) while monitoring EZH2 off-target effects via H3K27me3 levels .

Q. How should researchers design combination therapy studies using this compound with agents like ABT-199 (BCL-2 inhibitor) to assess synergistic effects?

  • Answer:

  • Experimental design: Use a matrix of CPI-169 and ABT-199 concentrations in KARPAS-422 cells, followed by synergy analysis via Chou-Talalay or Bliss independence models .
  • Mechanistic validation: Perform RNA-seq or proteomics to identify pathways modulated by the combination (e.g., apoptosis upregulation, epigenetic silencing).

Q. What statistical considerations are critical when analyzing dose-dependent inhibition data from this compound experiments?

  • Answer:

  • Precision: Report GI50/IC50 values to ≤3 significant figures, reflecting instrument accuracy (e.g., 0.24 nM vs. 0.2 nM) .
  • Replicates: Include ≥3 biological replicates with error bars (SEM/SD) for dose-response curves.
  • Significance testing: Use ANOVA or Student’s t-test for comparisons, specifying exact p-values (e.g., p=0.023) rather than thresholds like "p<0.05" .

Q. How can the PICOT framework be applied to structure preclinical studies investigating this compound’s therapeutic potential?

  • Answer:

  • Population (P): NHL cell lines (e.g., KARPAS-422) or patient-derived xenografts with EZH2 mutations.
  • Intervention (I): this compound monotherapy or combination regimens.
  • Comparison (C): Benchmark against FDA-approved EZH2 inhibitors (e.g., tazemetostat) or vehicle controls.
  • Outcome (O): Tumor volume reduction, H3K27me3 suppression, or survival prolongation.
  • Time (T): Acute (7–14 days for biomarker changes) or chronic (4–6 weeks for tumor regression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.